N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
N'-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a structurally complex amide derivative featuring:
- A 2-chlorophenyl group as an electron-withdrawing aromatic substituent.
- An ethanediamide linker that bridges the aromatic systems, providing conformational flexibility and hydrogen-bonding sites (N–H and C=O).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVEOMWGGQFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene-2-carbonyl Intermediate: This step involves the acylation of thiophene with an appropriate acyl chloride under Friedel-Crafts conditions.
Coupling with 2-chlorophenylamine: The intermediate is then reacted with 2-chlorophenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Assembly: The resulting product is then subjected to further purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N’-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can serve as a probe for studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N’-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings and chlorophenyl group can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Parameters
Key Observations :
- The 2-chlorophenyl group may induce greater steric hindrance than the 2-nitrophenyl group in compound I, affecting dihedral angles and packing efficiency .
- Unlike compound II, which forms N–H⋯N hydrogen bonds, the target compound’s ethanediamide linker could promote N–H⋯O interactions similar to those in III .
Key Observations :
- The target compound’s synthesis would likely require carbodiimide-mediated coupling (e.g., EDC/HCl) to form the ethanediamide bond, similar to compound II .
- Substituents like the 5-(thiophene-2-carbonyl) group may necessitate protective group strategies to prevent undesired side reactions during synthesis.
Table 3: Reported Bioactivities of Analogues
Key Observations :
- The thiophene-carboxamide core in compound I is associated with genotoxicity, suggesting the target compound may require toxicity profiling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling thiophene-2-carbonyl derivatives with ethanediamide precursors. A key step includes the formation of the thiophene-thiophenecarbonyl moiety under Hantzsch thiazole synthesis conditions (ethanol solvent, no catalyst) . Optimize yields by adjusting stoichiometry, using anhydrous solvents, and employing catalysts like triethylamine for amide bond formation. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., chlorophenyl, thiophene rings) and confirms coupling reactions.
- IR : Validates carbonyl (C=O) and amide (N-H) functional groups.
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for crystal structure refinement .
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodological Answer : Conduct antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., kinase or protease targets). Use in vitro cytotoxicity assays (MTT or apoptosis markers) to assess anticancer potential. Compare results to structurally similar compounds, such as N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine derivatives, to identify activity trends .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict electronic properties and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution, which influence reactivity .
- Molecular docking : Model interactions with biological targets (e.g., proteins) using AutoDock Vina. Validate predictions with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies can resolve contradictions in reaction yields or biological activity data across studies?
- Methodological Answer :
- Controlled replication : Standardize reaction conditions (solvent, temperature, catalysts) and biological assay protocols.
- Meta-analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on activity using databases like PubChem.
- Side-product analysis : Use LC-MS to identify impurities that may skew biological results .
Q. How can structure-activity relationship (SAR) studies be designed to investigate substituent effects on bioactivity?
- Methodological Answer :
- Synthesize analogs with variations in the chlorophenyl or thiophene moieties (e.g., 4-chloro vs. 2-chloro substitution).
- Test derivatives for activity against specific targets (e.g., HDAC inhibitors) and correlate with electronic parameters (Hammett constants) or steric effects.
- Use QSAR models to predict optimal substituents for enhanced potency .
Q. What are the challenges in optimizing heterocyclic coupling reactions for derivatives of this compound?
- Methodological Answer : Key challenges include:
- Regioselectivity : Control coupling positions using directing groups (e.g., boronic acids in Suzuki-Miyaura reactions).
- Side reactions : Minimize thiophene ring oxidation by using inert atmospheres or mild oxidants.
- Catalyst selection : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
Q. What role does X-ray crystallography play in resolving structural ambiguities for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
